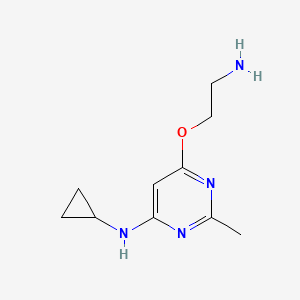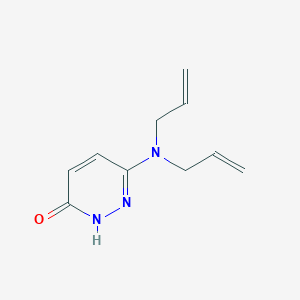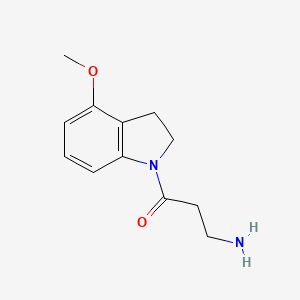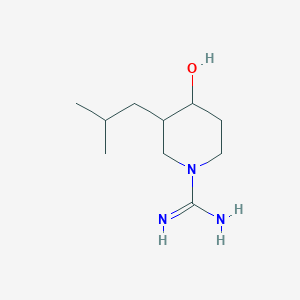
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
The compound “6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA).
Applications De Recherche Scientifique
Synthesis and Fragmentation Studies : A study by Erkin et al. (2015) details the synthesis of compounds similar to the subject chemical, highlighting the main fragmentation pathways under positive electrospray ionization. This research is crucial for understanding the synthesis and stability of such compounds (Erkin et al., 2015).
Chemical Reactions and Transformations : Research by Hertog et al. (2010) investigates the reactions of heterocyclic halogeno compounds with nucleophiles, leading to the formation of compounds like 4-amino-2-methylpyrimidine. This study provides insight into the chemical behavior and potential transformations of pyrimidine derivatives (Hertog et al., 2010).
Crystal Structure Analysis : The crystal structure of a similar compound, cyprodinil, is analyzed by Jeon et al. (2015), offering insights into the molecular arrangement and interactions within pyrimidine derivatives, which can be relevant for understanding the physical and chemical properties of similar molecules (Jeon et al., 2015).
Biological Activity : A study by Erkin and Krutikov (2007) explores the synthesis of pyrimidine derivatives and their potential biological activity, particularly in relation to antituberculous effects. This research can be significant for developing new therapeutic agents based on pyrimidine chemistry (Erkin & Krutikov, 2007).
Hydrogen Bonding in Pyrimidines : Glidewell et al. (2003) investigate the hydrogen bonding in molecules containing pyrimidine, such as 2-amino-4-methoxy-6-methylpyrimidine. This research is crucial for understanding the intermolecular interactions that could influence the stability and reactivity of similar compounds (Glidewell et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of the compound 6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine are the sarcoplasmic calcium ATPase isoform 2 and the sodium-potassium adenosine triphosphatase (ATPase) . These targets play crucial roles in maintaining the balance of ions across the cell membrane, which is essential for cellular functions .
Mode of Action
This compound interacts with its targets by reducing the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This interaction results in changes in the ion concentration within the cell, affecting various cellular processes .
Biochemical Pathways
The affected pathways by this compound are mainly related to ion transport across the cell membrane . The downstream effects include changes in cellular functions such as muscle contraction and nerve impulse transmission, which are dependent on the proper functioning of these ion transporters .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on ion transport. By modulating the activity of key ion transporters, it can influence a range of cellular processes, potentially leading to therapeutic effects .
Analyse Biochimique
Biochemical Properties
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein processing . The interaction between this compound and MetAP2 involves the displacement of a water molecule and interaction with a metal ion at the enzyme’s active site .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of MetAP2 can lead to alterations in protein synthesis and degradation, impacting cell growth and proliferation
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it inhibits MetAP2 by displacing a water molecule and interacting with a metal ion at the enzyme’s active site . This inhibition can lead to changes in protein processing and function, ultimately affecting cellular processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting MetAP2 and modulating protein processing . At higher doses, it could potentially cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and overall health can depend on the dosage administered, highlighting the importance of determining optimal dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its inhibition of MetAP2 can affect protein processing and degradation, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications
Propriétés
IUPAC Name |
6-(2-aminoethoxy)-N-cyclopropyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-12-9(14-8-2-3-8)6-10(13-7)15-5-4-11/h6,8H,2-5,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSWCMINVPURIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)
![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)

![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
